molecular formula C19H20O4 B159217 Bisphenol A diacetate CAS No. 10192-62-8

Bisphenol A diacetate

Cat. No.: B159217
CAS No.: 10192-62-8
M. Wt: 312.4 g/mol
InChI Key: NSNHONPMCQYMNT-UHFFFAOYSA-N
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Description

Bisphenol A diacetate is a chemical compound with the molecular formula C19H20O4. It is derived from bisphenol A, a well-known industrial chemical used primarily in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of two acetoxy groups attached to the bisphenol A structure, making it a diester derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol A diacetate is synthesized through the esterification of bisphenol A with acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions, usually around 60-80°C, to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and maintained at the desired temperature. After the reaction is complete, the product is purified through recrystallization or distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Bisphenol A diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of bisphenol A and acetic acid.

    Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol or ester, often catalyzed by an acid or base.

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, and a catalyst such as hydrochloric acid or sodium hydroxide.

    Transesterification: Alcohols or esters, acid or base catalysts, and moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Hydrolysis: Bisphenol A and acetic acid.

    Transesterification: New esters and alcohols.

    Oxidation: Quinones and other oxidized derivatives.

Scientific Research Applications

Bisphenol A diacetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Researchers study its effects on biological systems, particularly its potential endocrine-disrupting properties.

    Medicine: Investigations into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

Bisphenol A diacetate exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist, mimicking the action of natural estrogens and binding to estrogen receptors in cells. This interaction can lead to the activation of estrogen-responsive genes and subsequent biological effects. Additionally, this compound may also interact with other molecular targets, such as androgen receptors, contributing to its endocrine-disrupting properties.

Comparison with Similar Compounds

    Bisphenol A: The parent compound, widely used in the production of plastics and resins.

    Bisphenol F: A similar compound with a slightly different structure, used in epoxy resins and coatings.

    Bisphenol S: Another analog used as a substitute for bisphenol A in some applications due to its lower estrogenic activity.

Uniqueness: Bisphenol A diacetate is unique due to its diester structure, which imparts different chemical and physical properties compared to its parent compound and other analogs

Properties

IUPAC Name

[4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-13(20)22-17-9-5-15(6-10-17)19(3,4)16-7-11-18(12-8-16)23-14(2)21/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNHONPMCQYMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884455
Record name Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10192-62-8
Record name Bisphenol A diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10192-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-isopropylidenediphenyl diacetate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of bisphenol A diacetate in polymer synthesis?

A1: this compound serves as a monomer in producing polyarylates and polycarbonates. [, , , , , , ] These polymers find use in various applications, from high-performance plastics to films and coatings, due to their excellent thermal stability, mechanical strength, and transparency.

Q2: Can you elaborate on the specific reactions involving this compound in polyarylate synthesis?

A2: Certainly. One method involves melt polycondensation of this compound with alkylene- and arylenediphenyl dicarbonates. [] This process occurs in two stages: a precondensation step eliminating phenyl acetate, followed by high-temperature melt polycondensation under vacuum. This approach allows the synthesis of aromatic-aromatic and aromatic-aliphatic polycarbonates. Another route utilizes a reactive distillation condensation polymerization of this compound with a mixture of terephthalic and isophthalic acids. [] This method, which removes acetic acid using a high-boiling solvent mixture, effectively produces high-molecular-weight bisphenol A polyarylate with minimal discoloration.

Q3: Are there any challenges associated with using this compound in these polymerization reactions?

A3: One challenge is the potential for color formation during condensation polymerization with aromatic diacids. [] Research shows this coloration stems from a minor ring acylation side reaction during the esterification of bisphenol A with anhydrides possessing enolizable protons. Replacing these protons, for instance, with trifluoroacetic acid, can minimize color formation, yielding lighter-colored polyarylates.

Q4: What are some interesting physical properties of this compound itself?

A4: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. [] These polymorphs display distinct molecular mobilities, evident from variable-temperature solid-state NMR studies. One polymorph shows motional heterogeneity in the flipping of its phenylene rings, highlighting the complex solid-state behavior of this compound.

Q5: Are there any studies on alternative synthetic routes to polyarylates using this compound?

A5: Yes, researchers have explored alcoholysis and esterolysis reactions for polyarylate synthesis incorporating this compound. [] These methods utilize dimethyl 2,6-naphthalenedicarboxylate as a co-monomer and employ tin-based catalysts. The choice between alcoholysis and esterolysis, along with the specific reaction conditions, can influence the molecular weight and properties of the resulting polyarylate.

Q6: Has this compound been used in the synthesis of other copolymers?

A6: Research indicates that this compound can be used with polypivalolactone and dimethyl terephthalate to produce random copolymers with good thermal stability. [] These copolymers were synthesized via interchange reactions, demonstrating the versatility of this compound in creating diverse polymer structures.

Q7: What analytical techniques are commonly used to characterize this compound and the polymers it forms?

A7: Various techniques are employed for characterization. [, , , , ] Nuclear magnetic resonance spectroscopy (NMR), including 1H-NMR and 13C-NMR, helps determine the structure and monomer composition of the polymers. Fourier-transform infrared spectroscopy (FTIR) provides insights into the functional groups present. Differential scanning calorimetry (DSC) helps analyze thermal transitions like glass transition temperature (Tg). Inherent viscosity measurements provide information about the molecular weight of the polymers.

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